molecular formula C14H14N2O6S4 B2544018 4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid CAS No. 175082-78-7

4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B2544018
CAS No.: 175082-78-7
M. Wt: 434.51
InChI Key: GCBYEDXRLZYHIE-MDZDMXLPSA-N
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Description

The compound 4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a bis-thiazolidinone derivative featuring two conjugated thiazolidinone rings. The (5E) stereodescriptor indicates the configuration of the exocyclic double bond, which is critical for its electronic and steric properties. Its structure incorporates two thioxo groups, a carboxypropyl substituent, and a butanoic acid moiety, which collectively influence its solubility, stability, and reactivity .

Properties

IUPAC Name

4-[(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S4/c17-7(18)3-1-5-15-11(21)9(25-13(15)23)10-12(22)16(14(24)26-10)6-2-4-8(19)20/h1-6H2,(H,17,18)(H,19,20)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBYEDXRLZYHIE-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)O)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)CN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a thiazolidinone derivative known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The thiazolidinone ring system is particularly significant in mediating interactions with biological targets.

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many thiazolidinones have been evaluated for their antibacterial and antifungal properties.
  • Anticancer Activity : Some derivatives demonstrate significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Thiazolidinones can act as inhibitors of specific enzymes, such as carbonic anhydrases.

Antimicrobial Activity

A study on a related thiazolidinone compound found that it exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Several derivatives of thiazolidinones have shown promising results in inhibiting cancer cell proliferation. For instance, compounds structurally similar to the target molecule have been tested against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. Notably, one derivative was reported to have an IC50 of 3.96 μM against MCF-7 cells, indicating strong anticancer potential .

Case Study: MCF-7 and Caco-2 Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
4cMCF-73.96 ± 0.21Induces apoptosis via Bax/Bcl-2 modulation
4jCaco-25.87 ± 0.37Inhibits cell proliferation through cell cycle arrest

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : Thiazolidinones can trigger intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression or microbial metabolism, thus reducing viability or growth rates in target cells .
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, preventing further proliferation.

Research Findings and Data Tables

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiazolidinone derivatives. For example, modifications to the carboxypropyl group significantly influenced the potency against various pathogens and cancer cells.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerIC50 values ranging from 3.96 to 5.87 μM
Enzyme InhibitionInhibits carbonic anhydrase isoforms

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several benzylidene-thiazolidinone derivatives. Below is a detailed comparison of key analogs based on substituents, molecular properties, and reported

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
Target Compound 3-(3-Carboxypropyl)thiazolidinone C₁₄H₁₄N₂O₆S₄ 466.48* Bis-thiazolidinone core; dual thioxo groups; extended carboxylate chain.
4-[(5E)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 2-Chlorophenyl C₁₄H₁₂ClNO₃S₂ 341.82 Electron-withdrawing Cl enhances electrophilicity; lower solubility.
2-[(5E)-5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 4-Fluorophenyl C₁₄H₁₂FNO₃S₂ 325.37 Fluorine substituent improves metabolic stability; moderate lipophilicity.
4-[(5E)-5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 3,4-Dimethoxyphenyl C₁₇H₁₈NO₅S₂ 387.45 Methoxy groups increase electron density; enhanced π-π stacking potential.
2-{(5Z)-5-[(2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid 2-Methyl-3-phenylallylidene C₁₈H₁₈N₂O₃S₂ 398.48 Extended conjugation via allylidene; Z/E isomerism affects bioactivity.

Note: Molecular weight for the target compound is estimated based on structural analogy.

Key Differences and Implications

Electron-Donating Groups (OCH₃): Improve solubility in polar solvents and enhance interactions with aromatic residues in proteins . Extended Conjugation (Allylidene): Influences UV-Vis absorption profiles and redox behavior, relevant for photodynamic applications .

Stereochemical Considerations :

  • The (5E) configuration in the target compound and analogs like ensures planar geometry, optimizing π-orbital overlap for charge delocalization. In contrast, compounds with (5Z) stereodescriptors (e.g., ) exhibit steric hindrance, altering binding affinities.

Carboxylic Acid Moieties: The butanoic acid chain in the target compound and provides additional hydrogen-bonding sites, enhancing interactions with biological targets compared to shorter-chain analogs (e.g., ).

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